N-(Triphenylmethyl)-DL-serine Methyl Ester is classified under the category of amino acid derivatives. Its Chemical Abstracts Service (CAS) number is 13515-76-9, and it has a molecular formula of C23H23NO3 with a molecular weight of approximately 361.44 g/mol . The compound is characterized by its trityl (triphenylmethyl) group, which enhances its stability and solubility in various organic solvents.
The synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester can be accomplished through several methods. One common approach involves the protection of the amino group of DL-serine using triphenylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The general steps include:
Technical parameters such as temperature control during reactions (typically at room temperature for protection reactions) and solvent choice (commonly dichloromethane or acetonitrile) are critical for optimizing yield and purity.
The molecular structure of N-(Triphenylmethyl)-DL-serine Methyl Ester consists of a central serine backbone with a methyl ester functional group and a bulky triphenylmethyl group attached to the nitrogen atom. The structural representation can be summarized as follows:
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
This structure contributes to its lipophilicity and stability, making it suitable for various chemical transformations .
N-(Triphenylmethyl)-DL-serine Methyl Ester participates in several chemical reactions typical for amino acid derivatives, including:
These reactions are essential for modifying the compound for specific applications in organic synthesis and medicinal chemistry .
N-(Triphenylmethyl)-DL-serine Methyl Ester exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications where high purity and stability are required .
N-(Triphenylmethyl)-DL-serine Methyl Ester has diverse applications in scientific research:
Its versatility makes it an important compound in both academic research and industrial applications .
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5